3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)-
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Overview
Description
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- is a chemical compound with the molecular formula C10H7Br3O It is characterized by the presence of a butyn-2-ol backbone with three bromine atoms and a phenyl group attached
Preparation Methods
The synthesis of 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- typically involves the bromination of 4-phenyl-3-butyn-2-one. The reaction is carried out in the presence of bromine chloride or iodine monochloride in a solvent such as dichloromethane (CH2Cl2) or methanol (MeOH) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Elimination: The compound can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar compounds to 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- include:
2-Phenyl-3-butyn-2-ol: This compound has a similar structure but lacks the tribromo substitution, making it less reactive in certain chemical reactions.
4-Phenyl-3-butyn-2-one: This compound is a precursor in the synthesis of 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- and has different reactivity due to the presence of a carbonyl group.
3-Buten-2-ol, 4-phenyl-: This compound has a similar backbone but differs in the position and type of functional groups attached.
The uniqueness of 3-Butyn-2-ol, 1,1,1-tribromo-4-phenyl-, (2R)- lies in its tribromo substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
819851-06-4 |
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Molecular Formula |
C10H7Br3O |
Molecular Weight |
382.87 g/mol |
IUPAC Name |
(2R)-1,1,1-tribromo-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H7Br3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H/t9-/m1/s1 |
InChI Key |
WRDDORDTMKYDFB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#C[C@H](C(Br)(Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C(Br)(Br)Br)O |
Origin of Product |
United States |
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